molecular formula C22H30N2O3S B12624100 Piperazine, 1-(2-methoxyphenyl)-4-[(4-pentylphenyl)sulfonyl]- CAS No. 920527-68-0

Piperazine, 1-(2-methoxyphenyl)-4-[(4-pentylphenyl)sulfonyl]-

Katalognummer: B12624100
CAS-Nummer: 920527-68-0
Molekulargewicht: 402.6 g/mol
InChI-Schlüssel: TVNFVKBTIDYODI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piperazine, 1-(2-methoxyphenyl)-4-[(4-pentylphenyl)sulfonyl]- is a synthetic compound that belongs to the piperazine family. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methoxyphenyl group and a pentylphenylsulfonyl group attached to the piperazine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(2-methoxyphenyl)-4-[(4-pentylphenyl)sulfonyl]- typically involves the reaction of piperazine with 2-methoxyphenyl and 4-pentylphenylsulfonyl reagents. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and advanced purification techniques such as chromatography and recrystallization ensures the production of high-quality compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Piperazine, 1-(2-methoxyphenyl)-4-[(4-pentylphenyl)sulfonyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary, but typically involve controlled temperature, pressure, and pH to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Piperazine, 1-(2-methoxyphenyl)-4-[(4-pentylphenyl)sulfonyl]- has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of Piperazine, 1-(2-methoxyphenyl)-4-[(4-pentylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Piperazine: The parent compound, which serves as the basis for many derivatives.

    1-(2-Methoxyphenyl)piperazine: A simpler derivative with only the methoxyphenyl group attached.

    4-[(4-Pentylphenyl)sulfonyl]piperazine: Another derivative with only the pentylphenylsulfonyl group attached.

Uniqueness

Piperazine, 1-(2-methoxyphenyl)-4-[(4-pentylphenyl)sulfonyl]- is unique due to the presence of both the methoxyphenyl and pentylphenylsulfonyl groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives.

Eigenschaften

CAS-Nummer

920527-68-0

Molekularformel

C22H30N2O3S

Molekulargewicht

402.6 g/mol

IUPAC-Name

1-(2-methoxyphenyl)-4-(4-pentylphenyl)sulfonylpiperazine

InChI

InChI=1S/C22H30N2O3S/c1-3-4-5-8-19-11-13-20(14-12-19)28(25,26)24-17-15-23(16-18-24)21-9-6-7-10-22(21)27-2/h6-7,9-14H,3-5,8,15-18H2,1-2H3

InChI-Schlüssel

TVNFVKBTIDYODI-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.